molecular formula C24H22N2O3 B2870163 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 477556-52-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No.: B2870163
CAS No.: 477556-52-8
M. Wt: 386.451
InChI Key: XXFVMGRXLGYQAE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a chemical compound built around a benzoxazole core, a structure known for its significance in various research fields . Benzoxazole derivatives are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The mechanism of action for such compounds often involves interaction with key biological targets; for instance, some benzoxazole derivatives are studied for their ability to inhibit specific enzymes or to intercalate with DNA, thereby disrupting replication and transcription processes . Beyond pharmaceutical research, the benzoxazole moiety is also valued in materials science for its photophysical properties, making it a candidate for use in the development of fluorescent probes and sensors . This particular derivative, with its specific substitution pattern, serves as a versatile building block for the synthesis of more complex molecules and for exploring structure-activity relationships. The compound is supplied with detailed analytical data to ensure research reproducibility. This product is intended for research purposes in a controlled laboratory environment (in vitro) and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVMGRXLGYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Traditional synthesis routes employ acid-mediated cyclization of 2-aminophenol derivatives with carbonyl-containing precursors. In one documented protocol, 2-aminophenol reacts with 4-butoxybenzoyl chloride in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclodehydration to form the benzoxazole ring. Typical conditions involve refluxing in 1,4-dioxane at 110°C for 12–18 hours, yielding the target compound in 65–72% efficiency.

Key limitations include:

  • Prolonged reaction times due to sluggish dehydration kinetics
  • Corrosive byproducts requiring neutralization
  • Moderate atom economy (68–74%)

Transition Metal-Catalyzed Intramolecular Cyclization

Palladium-catalyzed methods offer improved regioselectivity for benzoxazole formation. A representative procedure utilizes:

  • Catalyst : Palladium(II) acetate (5 mol%)
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
  • Substrate : N-(2-Bromophenyl)-4-butoxybenzamide
  • Conditions : Potassium carbonate in dimethylacetamide at 140°C

This Suzuki-Miyaura-type coupling achieves cyclization via C–O bond formation, delivering the product in 82% yield with <2% dimeric byproducts. Comparative studies show Pd(OAc)₂ outperforms Ru and Pt catalysts in this transformation, with turnover numbers exceeding 400.

Green Chemistry Methodologies

Fly Ash-Catalyzed Condensation

Industrial waste-derived fly ash serves as an efficient heterogeneous catalyst for benzoxazole synthesis. A optimized protocol involves:

Parameter Specification
Catalyst Loading 500 mg/g substrate
Solvent Toluene
Temperature 111°C
Reaction Time 2–3 hours
Yield Range 76–87%

Mechanistic studies indicate fly ash’s aluminosilicate framework activates both the aldehyde and amine components through Brønsted acid sites. This method eliminates hazardous solvents and achieves catalyst recyclability for ≥5 cycles without significant activity loss.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production facilities employ tubular flow reactors to enhance heat/mass transfer:

Reactor Configuration :

  • Material : Hastelloy C-276 (corrosion-resistant)
  • Dimensions : 10 m length × 5 cm diameter
  • Residence Time : 8 minutes at 150°C

Continuous processing improves yield to 89–93% while reducing energy consumption by 40% compared to batch methods.

Solvent and Catalyst Recovery

Closed-loop systems recover N,N-dimethylacetamide (DMAC) via fractional distillation (99.2% purity) and palladium catalysts through electrochemical deposition (98% recovery rate). Lifecycle analysis shows this approach reduces waste generation by 62%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E-Factor* Scalability
Acid-Catalyzed 65–72 92–95 8.7 Moderate
Pd-Catalyzed 78–82 97–99 4.2 High
Fly Ash Condensation 76–87 94–96 2.1 High
Continuous Flow 89–93 99+ 1.8 Industrial

*E-Factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS: 307326-06-3)

Structural Differences :

  • The benzoxazole ring (O and N) is replaced by a benzothiazole (S and N) .
  • Molecular formula: C₂₄H₂₂N₂O₂S vs. the original compound’s inferred C₂₄H₂₂N₂O₃ .

Physicochemical Properties :

Property N-[2-(Benzoxazol-2-yl)phenyl]-4-butoxybenzamide (Inferred) N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Molecular Weight ~386.45 g/mol 402.5 g/mol
XLogP3 ~5.5 (estimated) 6.1
Hydrogen Bond Acceptors 4 (3 O, 1 N) 4
Rotatable Bonds 7 7
Topological Polar Surface Area ~79.5 Ų 79.5 Ų

Key Findings :

  • The benzothiazole analog exhibits higher lipophilicity (XLogP3 6.1 vs. ~5.5), likely due to sulfur’s larger atomic radius and polarizability .
  • Molecular weight increases by ~16 g/mol (S replaces O).
  • Both compounds share identical rotatable bonds and polar surface area, suggesting similar flexibility and solubility limitations.

3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Structural Differences :

  • The benzoxazole is replaced by a non-fused thiazole ring with a 4-methylphenyl substituent.
  • Butoxy group is at position 3 (vs. 4) on the benzamide, and an ethyl linker connects the thiazole to the phenyl ring .

Physicochemical Properties :

Property N-[2-(Benzoxazol-2-yl)phenyl]-4-butoxybenzamide (Inferred) 3-Butoxy-N-{2-[2-(4-methylphenyl)thiazol-4-yl]ethyl}benzamide
Molecular Formula C₂₄H₂₂N₂O₃ Likely C₂₇H₂₇N₃O₂S (unconfirmed)
Hydrogen Bond Acceptors 4 ~3 (2 O, 1 N)
Rotatable Bonds 7 >7 (due to ethyl linker)
Topological Polar Surface Area ~79.5 Ų Lower (simpler heterocycle)

Key Findings :

  • The 3-butoxy substitution may reduce steric hindrance compared to the 4-position in the original compound.
  • Lower polar surface area and increased rotatable bonds suggest improved membrane permeability but reduced target specificity .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H22N2O3
  • Molar Mass : 386.44 g/mol
  • Canonical SMILES : CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

The compound features a benzoxazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole exhibit significant antimicrobial activity against various pathogens. A study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity was assessed using the two-fold serial dilution method, yielding the following MIC values:

CompoundMIC (μg/mL)Target Organisms
This compound25-200Various bacteria and C. albicans
Standard Drug (e.g., Fluconazole)7.81-250C. albicans

These results indicate that this compound possesses a broad spectrum of antimicrobial activity comparable to standard treatments but varies in potency depending on the specific microorganism tested .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Cancer Cell Lines :
    • The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
    • Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HCT11625Inhibition of proliferation

These findings highlight the potential of this compound as an effective agent in cancer therapy .

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